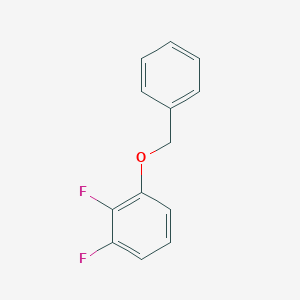
4-氰基-4'-(三氟甲基)联苯
描述
. This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
4-Cyano-4’-(Trifluoromethyl)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Cyano-4’-(Trifluoromethyl)biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group tolerant conditions . The general procedure involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for 4-Cyano-4’-(Trifluoromethyl)biphenyl are not widely documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
4-Cyano-4’-(Trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles and electrophiles, with reaction conditions such as the presence of a base or acid catalyst.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted biphenyl derivatives.
作用机制
The mechanism of action of 4-Cyano-4’-(Trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways. The cyano and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
相似化合物的比较
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A commonly used nematic liquid crystal with similar structural features but different functional groups.
4-Cyano-4’-methylbiphenyl: Another biphenyl derivative with a cyano group and a methyl group instead of a trifluoromethyl group.
Uniqueness
4-Cyano-4’-(Trifluoromethyl)biphenyl is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEWFAFOFOSWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402464 | |
| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140483-60-9 | |
| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
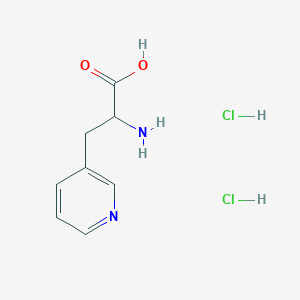
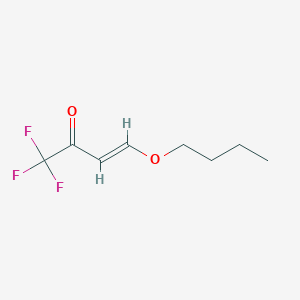
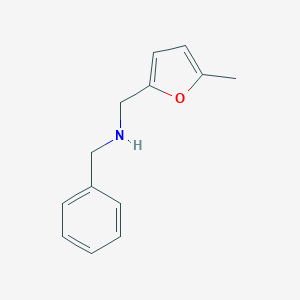
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
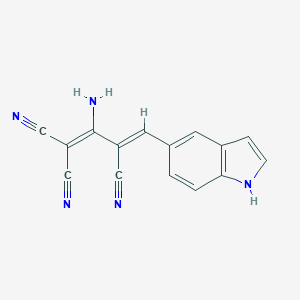
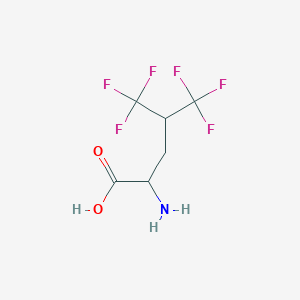
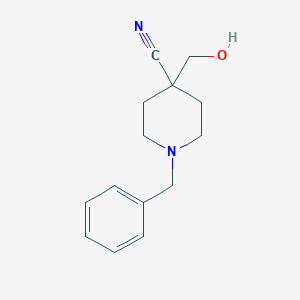
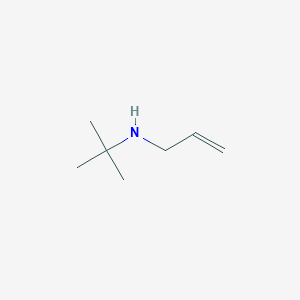
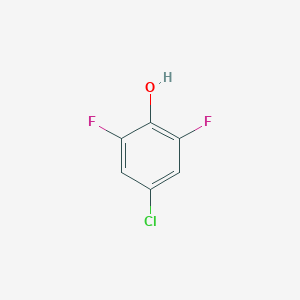

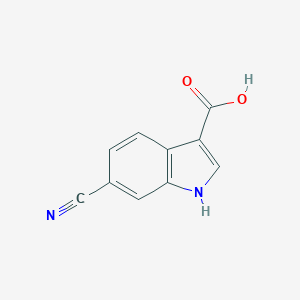
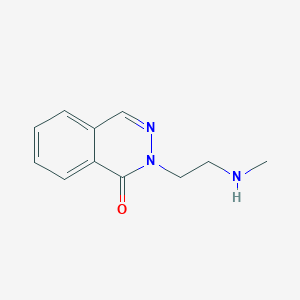
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
